Benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride
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Overview
Description
Benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid moiety linked to a hexahydro-1,3-dioxo-2H-isoindol-2-yl group and a 2-(diethylamino)ethyl ester, forming a monohydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the hexahydro-1,3-dioxo-2H-isoindol-2-yl intermediate. This intermediate is then reacted with benzoic acid derivatives under specific conditions to form the desired ester. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and isoindoline-based compounds. Examples include:
- Benzoic acid, 4-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester
- Hexahydro-1,3-dioxo-2H-isoindol-2-yl derivatives .
Uniqueness
What sets benzoic acid, 3-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)-, 2-(diethylamino)ethyl ester, monohydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61356-12-5 |
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Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[3-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)benzoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c1-3-22(4-2)12-13-27-21(26)15-8-7-9-16(14-15)23-19(24)17-10-5-6-11-18(17)20(23)25;/h7-9,14H,3-6,10-13H2,1-2H3;1H |
InChI Key |
GBPPHXVROSSBQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)CCCC3.[Cl-] |
Origin of Product |
United States |
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